Ethyl 4-(3,4-diamino-5-methylphenoxy)butanoate
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Overview
Description
Ethyl 4-(3,4-diamino-5-methylphenoxy)butanoate is an organic compound with the molecular formula C13H20N2O3 It is a derivative of butanoic acid and features a phenoxy group substituted with amino and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3,4-diamino-5-methylphenoxy)butanoate typically involves the reaction of 3,4-diamino-5-methylphenol with ethyl 4-bromobutanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-diamino-5-methylphenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 4-(3,4-diamino-5-methylphenoxy)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(3,4-diamino-5-methylphenoxy)butanoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3,4-diamino-5-methylphenoxy)acetate
- Ethyl 4-(3,4-diamino-5-methylphenoxy)propanoate
- Ethyl 4-(3,4-diamino-5-methylphenoxy)hexanoate
Uniqueness
Ethyl 4-(3,4-diamino-5-methylphenoxy)butanoate is unique due to its specific substitution pattern on the phenoxy group and the length of the butanoate chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H20N2O3 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
ethyl 4-(3,4-diamino-5-methylphenoxy)butanoate |
InChI |
InChI=1S/C13H20N2O3/c1-3-17-12(16)5-4-6-18-10-7-9(2)13(15)11(14)8-10/h7-8H,3-6,14-15H2,1-2H3 |
InChI Key |
FPTGEKTVEUMVTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=C(C(=C1)C)N)N |
Origin of Product |
United States |
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